4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-(3-chlorophenyl)-1,3-oxazol-5(4H)-one
Overview
Description
4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-(3-chlorophenyl)-1,3-oxazol-5(4H)-one is a useful research compound. Its molecular formula is C17H9BrClNO4 and its molecular weight is 406.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 404.94035 g/mol and the complexity rating of the compound is 581. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Structural Characterization and Molecular Interactions
Research on similar compounds often focuses on their structural characterization and the study of their molecular interactions. For instance, studies involving crystallography and spectroscopy techniques such as IR, NMR, and X-ray diffraction are common to understand the compound's molecular structure, conformation, and intermolecular interactions. These studies are foundational for exploring the applications of such compounds in various fields, including materials science and pharmaceuticals (Jin et al., 2011).
Antimicrobial and Biological Activity
Compounds with bromo and chloro substituents have been investigated for their antimicrobial properties. For example, the synthesis and evaluation of antibacterial activity of new compounds such as aryloxy-6-bromo-3-(4-chlorophenyl)-3,4-dihydro-benzo(e)(1,3,2)oxazaphosphinine 2-oxides highlight the potential for such molecules to act as antibacterial agents (Prasad et al., 2006).
Synthesis and Application in Organic Chemistry
Research on related compounds often includes their synthesis and potential applications in organic chemistry, such as catalysts or intermediates in the formation of complex molecules. These studies contribute to the development of new synthetic routes and methodologies, potentially applicable to a wide range of chemical syntheses (Fossey & Richards, 2004).
Material Science and Electronics
The synthesis of novel compounds with specific substituents can lead to materials with unique properties, useful in electronics, photonics, and as components in advanced materials. Studies might explore the electronic structure, photophysical properties, and potential applications of these compounds in creating new materials or devices (Er et al., 2015).
Properties
IUPAC Name |
(4Z)-4-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(3-chlorophenyl)-1,3-oxazol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9BrClNO4/c18-12-7-15-14(22-8-23-15)6-10(12)5-13-17(21)24-16(20-13)9-2-1-3-11(19)4-9/h1-7H,8H2/b13-5- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRDABSZEEXGDFK-ACAGNQJTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=C3C(=O)OC(=N3)C4=CC(=CC=C4)Cl)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=C\3/C(=O)OC(=N3)C4=CC(=CC=C4)Cl)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9BrClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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